molecular formula C11H13F3O3S B8245039 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate

2-Isopropyl-5-methylphenyl trifluoromethanesulfonate

Cat. No.: B8245039
M. Wt: 282.28 g/mol
InChI Key: XYLSVYLYBHXUPN-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H13F3O3S. It is a trifluoromethanesulfonate ester derived from 2-isopropyl-5-methylphenol. This compound is known for its applications in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate typically involves the reaction of 2-isopropyl-5-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2-Isopropyl-5-methylphenol+Trifluoromethanesulfonic anhydride2-Isopropyl-5-methylphenyl trifluoromethanesulfonate\text{2-Isopropyl-5-methylphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 2-Isopropyl-5-methylphenol+Trifluoromethanesulfonic anhydride→2-Isopropyl-5-methylphenyl trifluoromethanesulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.

    Oxidation: Oxidative conditions can lead to the formation of different oxidation products depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted phenyl derivatives.

    Reduction: The primary product is 2-isopropyl-5-methylphenol.

    Oxidation: Depending on the conditions, various oxidized derivatives of the phenyl ring can be formed.

Scientific Research Applications

2-Isopropyl-5-methylphenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenol: The parent compound from which 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate is derived.

    2-Isopropyl-5-methylphenyl methanesulfonate: A similar compound with a methanesulfonate group instead of a trifluoromethanesulfonate group.

    2-Isopropyl-5-methylphenyl tosylate: Another related compound with a tosylate group.

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to methanesulfonate and tosylate groups. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3S/c1-7(2)9-5-4-8(3)6-10(9)17-18(15,16)11(12,13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLSVYLYBHXUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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